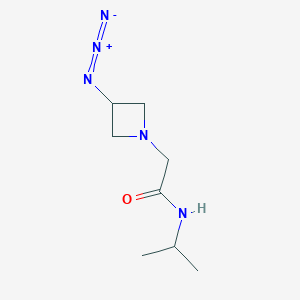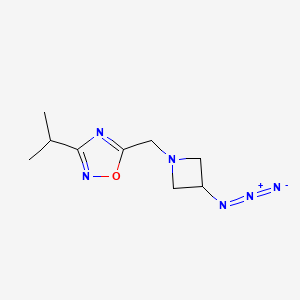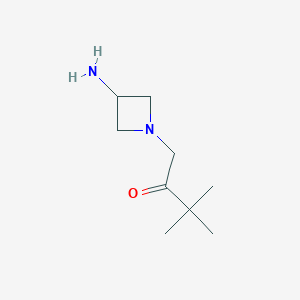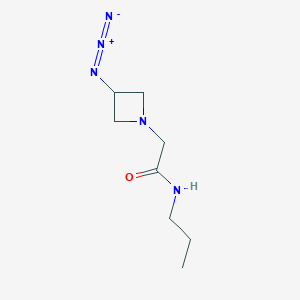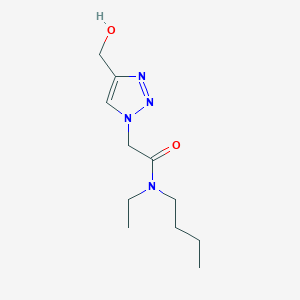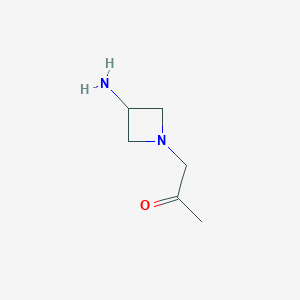
1-(3-Aminoazetidin-1-yl)propan-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of “1-(3-Aminoazetidin-1-yl)propan-2-one” can be achieved by several different methods, including the condensation of glycine and acetaldehyde, the Strecker reaction of aldehydes, and the Mannich reaction of aldehydes with amines.
Molecular Structure Analysis
The molecular formula of “1-(3-Aminoazetidin-1-yl)propan-2-one” is C6H12N2O. The molecular weight is 128.17 g/mol.
Chemical Reactions Analysis
The compound is known to react with strong acids and bases, as well as with oxidizing agents and reducing agents.
Physical And Chemical Properties Analysis
“1-(3-Aminoazetidin-1-yl)propan-2-one” is a white crystalline powder that is soluble in water, ethanol, and other organic solvents. It has a melting point of 124-127°C and a boiling point of 293°C. The compound is stable under normal conditions and is relatively inert towards most reagents.
Aplicaciones Científicas De Investigación
1-(3-Aminoazetidin-1-yl)propan-2-one: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Applications: The compound 1-(3-Aminoazetidin-1-yl)propan-2-one has been identified as a versatile material in scientific research, particularly in the pharmaceutical field. It shows potential as a building block for antifungal compounds, drawing comparisons to the structure of fluconazole, a well-known antifungal medication .
Organic Synthesis: In organic synthesis, this compound is utilized in CuAAC reactions, which are a subset of click chemistry reactions that form 1,2,3-triazoles. The CuAAC reaction involving this compound can lead to the development of new molecules with potential antifungal activity . Additionally, it has been used as a catalyst in the Michael addition of N-heterocycles to chalcones, showcasing its utility in creating sustainable catalytic protocols .
Design and Synthesis of Non-imidazole Histamine H3 Receptor Agonists Research indicates that derivatives of 1-(3-Aminoazetidin-1-yl)propan-2-one can act as high-affinity non-imidazole histamine H3 receptor agonists. These compounds have shown in vivo central nervous system activity, which could be significant for developing treatments for CNS disorders .
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)2-8-3-6(7)4-8/h6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQOGHFROZWKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





